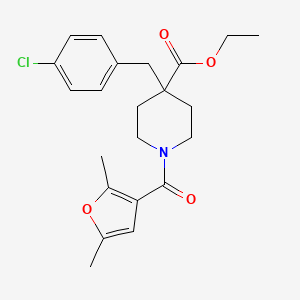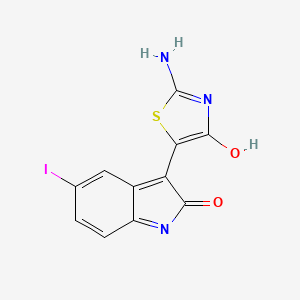![molecular formula C18H21NO3S B6027196 2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine (MTM) is a synthetic compound that belongs to the class of morpholine derivatives. It is widely used in scientific research as a tool compound for studying the mechanism of action of various biological processes.
作用機序
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine acts as a selective antagonist of GPCRs and inhibits their signaling pathways. It binds to the active site of GPCRs and prevents the binding of ligands such as neurotransmitters and hormones. This leads to the inhibition of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes such as inflammation, pain, and cancer. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has several advantages as a tool compound for scientific research. It is highly selective and potent, making it an ideal tool for studying the mechanism of action of various biological processes. It is also stable and easy to handle, making it a convenient tool for lab experiments. However, it has some limitations, such as its poor solubility in aqueous solutions, which can limit its application in some experiments.
将来の方向性
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has several potential future directions for scientific research. It can be used to study the role of GPCRs in various physiological processes such as cardiovascular diseases and metabolic disorders. It can also be used to study the mechanism of action of various enzymes and their role in disease pathogenesis. Furthermore, this compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it a potential candidate for drug development.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has been extensively used as a tool compound for scientific research. It has several advantages as a tool compound, such as its high selectivity and potency, and has several potential future directions for scientific research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, we can gain a better insight into the role of GPCRs and enzymes in various physiological processes and disease pathogenesis.
合成法
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxybenzylamine with 3-methyl-2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction yields this compound as a white solid with a high yield.
科学的研究の応用
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has been extensively used as a tool compound in scientific research to study the mechanism of action of various biological processes. It has been used to study the role of G-protein coupled receptors (GPCRs) in various physiological processes such as inflammation, pain, and cancer. This compound has also been used to study the mechanism of action of various enzymes such as phosphodiesterases and proteases.
特性
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-7-10-23-17(13)18(20)19-8-9-22-16(12-19)11-14-3-5-15(21-2)6-4-14/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOPCJYQNIKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6027124.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6027132.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)

![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)